
(E)-1-(5-(pyridin-4-yl)indolin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(5-(pyridin-4-yl)indolin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as PI3Kα inhibitor, is a chemical compound that has been found to have potential therapeutic applications in cancer treatment.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of derivatives related to "(E)-1-(5-(pyridin-4-yl)indolin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one" involves various chemical reactions that produce compounds with significant biological activities. For instance, the heterocyclization process has been utilized to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives starting from chalcones, showcasing their potential as chemotherapeutic compounds due to their potent anti-inflammatory and antioxidant activities (Shehab, Abdellattif, & Mouneir, 2018). Additionally, the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] demonstrates the structural diversity and high enantiopurity of these compounds, further emphasizing their importance in medicinal chemistry (Chen et al., 2009).
Biological Activities and Applications
Antimicrobial Activity : Several studies have reported on the antimicrobial properties of derivatives. Compounds synthesized from isonicotinic acid hydrazide showed good to moderate antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Bayrak et al., 2009).
Antioxidant Properties : Novel 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives were designed and exhibited significant antioxidant activities, indicating their potential in combating oxidative stress-related diseases (Aziz et al., 2021).
Anticancer Activity : Aromatic heterocyclic chemistry involving pyrroles, thiophenes, and indoles has been linked to advances in drug development, with compounds showing promise as anticancer agents. The combination of heterocyclic pharmacophores increases the likelihood of identifying biologically active substances (Davies, 1992).
Enzyme Inhibition : The inhibition of tryptophan 2,3-dioxygenase (TDO-2) by novel 3-(indol-3-yl)pyridine derivatives represents a targeted approach for cancer treatment, showcasing the therapeutic potential of these compounds in addressing tumors and other diseases associated with TDO-2 activity (Abdel-Magid, 2017).
Properties
IUPAC Name |
(E)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c23-20(6-4-18-2-1-13-24-18)22-12-9-17-14-16(3-5-19(17)22)15-7-10-21-11-8-15/h1-8,10-11,13-14H,9,12H2/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEJUZUMPAHRHJ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
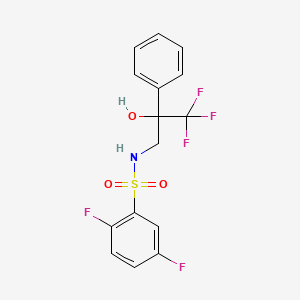
![[(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate](/img/structure/B2675605.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2675610.png)
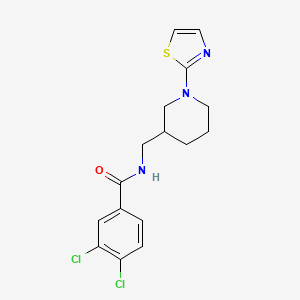
![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2675613.png)
![2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2675614.png)
![1-((6Ar,8r,9ar)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6h-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1h,3h)-dione](/img/structure/B2675616.png)
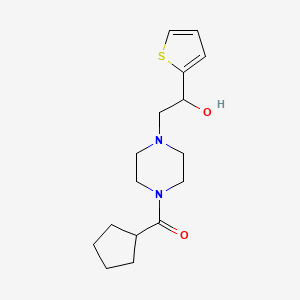


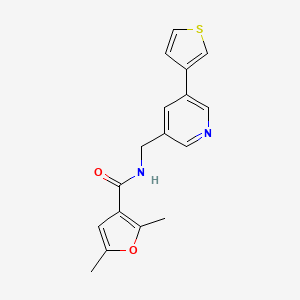
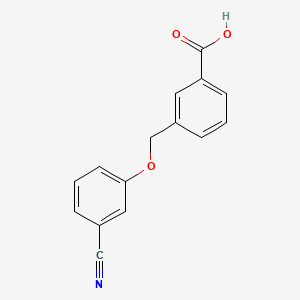
![Bicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B2675624.png)
